molecular formula C14H8BrNO3 B089553 1-Amino-2-bromo-4-hydroxyanthraquinone CAS No. 116-82-5

1-Amino-2-bromo-4-hydroxyanthraquinone

Cat. No.: B089553
CAS No.: 116-82-5
M. Wt: 318.12 g/mol
InChI Key: MSSQDESMUMSQEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Amino-2-bromo-4-hydroxyanthraquinone, also known as Disperse Violet 17, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers that it is intended to color. The compound binds to these fibers, imparting a violet color .

Mode of Action

The mode of action of Disperse Violet 17 involves the interaction of the dye with the textile fibers. The dye molecules are dispersed in a dye bath and then absorbed by the fibers during the dyeing process . The exact nature of the interaction between the dye and the fiber can vary depending on the type of fiber and the specific conditions of the dyeing process .

Biochemical Pathways

For example, the dye may form covalent bonds with the fiber, or it may be physically adsorbed onto the fiber surface .

Pharmacokinetics

In the context of its use as a dye, one could consider how the dye is absorbed by the fibers, how it is distributed throughout the material, and how stable it is during washing and wear .

Result of Action

The result of the action of Disperse Violet 17 is the coloring of textile fibers. The dye imparts a violet color to the fibers, which is typically fast to washing and light . This allows the textiles to retain their color during use and cleaning .

Action Environment

The action of Disperse Violet 17 can be influenced by various environmental factors. For example, the temperature and pH of the dye bath can affect the uptake of the dye by the fibers . Additionally, the presence of other chemicals in the dye bath can also influence the dyeing process . The environmental stability of the dye is also an important consideration, as it can affect the longevity of the color and the environmental impact of the dyeing process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSQDESMUMSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059439
Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy-
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Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-82-5
Record name 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione
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Record name C.I. Disperse Violet 17
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Record name 1-Amino-2-bromo-4-hydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy-
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Record name 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy-
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Record name 1-amino-2-bromo-4-hydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

The progress of the bromination may be followed by thin layer chromatography or high pressure liquid chromatography so as to insure that the byproducts, 1-amino-2-bromoanthraquinone and 1-amino-4-bromoanthraquinone, represent less than 1% of the product mixture. This is essential, since hydroxylation of these two products results in 1-amino-2-hydroxyanthraquinone and 1-amino-4-hydroxyanthraquinone respectively. Both products are isolated along with the desired 1-amino-2-bromo-4-hydroxyanthraquinone and therefore give rise to a product with unsatisfactory quality.
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Synthesis routes and methods II

Procedure details

Further, German Offenlegungsschrift No. 28 17 890 discloses a one-vessel process and starting from 1-aminoanthraquinone, which is first converted by bromination into 1-amino-2,4-dibromoanthraquinone, which is in turn, without being isolated, reacted in sulfuric acid, in the presence of boric acid, to give 1-amino-2-bromo-4-hydroxyanthraquinone. The process is simple to perform and affords the desired product in good yield. The shortcoming of this process is, however, that the mixture of dilute sulfuric acid and boric acid formed during working up cannot be easily regenerated. For example, glassy residues are obtained and it is often necessary to neutralise the waste sulfuric acid, e.g. with calcium carbonate or slaked lime. In addition, the 1-amino-2-bromo-4-hydroxyanthraquinone obtained by this process is contaminated by compounds that are brominated in the 3-position. Such impurities result in changes in shade during the dye synthesis, i.e. standard shade dyes are not obtained.
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Synthesis routes and methods III

Procedure details

Hydrolysis is carried out by adding 195.3 parts of 66% oleum and 16 parts of paraformaldehyde to the reaction mixture and heating it to 110° C. The mixture is heated in a stream of nitrogen to 110° C. until the presence of 1-amino-2,4-dibromoanthraquinone can no longer be detected. The reaction time is from 1 to 2 hours. Upon completion of the reaction, the reaction mixture is cooled to room temperature and diluted with 523 parts of water. The precipitated crystals of 1-amino-2-bromo-4-hydroxyanthraquinone are isolated by filtration and washed with water until neutral, affording 149 parts of product, corresponding to a yield of 93.7%, based on 1-aminoanthraquinone. Melting point: 226°-228° C. (lit.: 231°-232° C.). According to elemental analysis, the bromine content is 25.0% (calculated: 25.2%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Amino-2-bromo-4-hydroxyanthraquinone?

A1: this compound is not a pharmaceutical compound. It is a key intermediate in the synthesis of Disperse Red 146 and other disperse dyes, which are widely used for coloring synthetic fabrics like polyester. [, ]

Q2: What is the main advantage of using wet cake of this compound in the synthesis of Disperse Red 146?

A2: Utilizing the wet cake of this compound directly in the condensation reaction with p-hydroxy phenol eliminates the need for a separate drying step. [] This simplifies the production process, reduces equipment needs, minimizes labor intensity, and improves the overall operational environment. []

Q3: How does the presence of boric acid impact the synthesis of this compound?

A3: Boric acid plays a crucial role in the conversion of 1-amino-2-bromoanthraquinone to this compound. [] The reaction, carried out in concentrated sulfuric acid at elevated temperatures (140-180°C), leverages boric acid's influence to achieve the desired product. []

Q4: What structural modifications of this compound are explored for creating new dyes?

A4: Researchers substitute the bromine atom in this compound with various alcohols, phenols, and thiols to create a range of β-ethers and thioethers. [] These modifications lead to dyes with deep rose-red to violet-red hues, offering excellent color build-up and good fastness properties on polyester fabrics. []

Q5: Are there any known environmental concerns associated with this compound or its derivatives?

A5: While the provided research papers do not delve into the environmental impact of this compound, responsible waste management and exploration of greener alternatives are essential aspects to consider for any chemical process. [] Evaluating the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts are crucial for sustainable manufacturing practices.

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